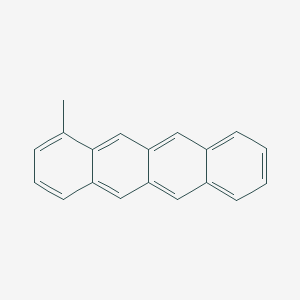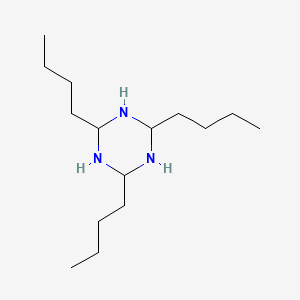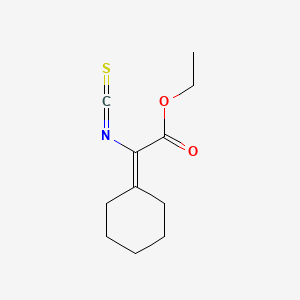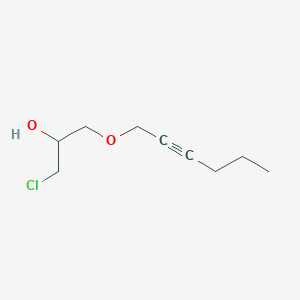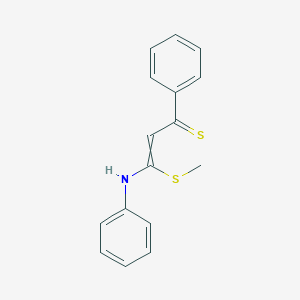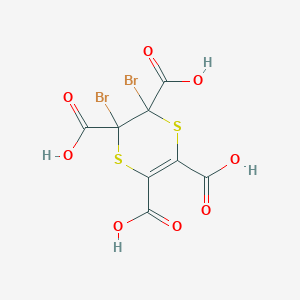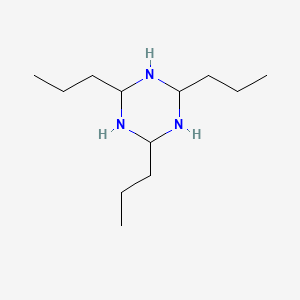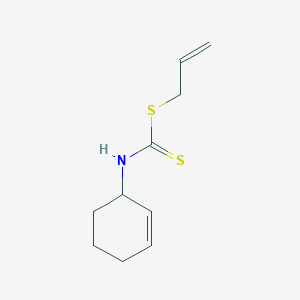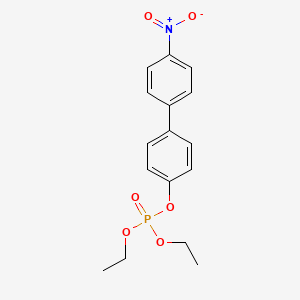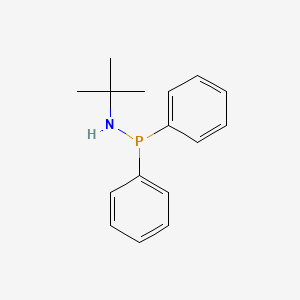
n-Tert-butyl-p,p-diphenylphosphinous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Tert-butyl-p,p-diphenylphosphinous amide is an organophosphorus compound that features a phosphinous amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Tert-butyl-p,p-diphenylphosphinous amide typically involves the reaction of tert-butylamine with diphenylphosphinous chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
n-Tert-butyl-p,p-diphenylphosphinous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinous amides.
Scientific Research Applications
n-Tert-butyl-p,p-diphenylphosphinous amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Tert-butyl-p,p-diphenylphosphinous amide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic processes in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- n-Tert-butyl-p,p-diphenylphosphine oxide
- n-Tert-butyl-p,p-diphenylphosphine
- n-Tert-butyl-p,p-diphenylphosphinous chloride
Uniqueness
n-Tert-butyl-p,p-diphenylphosphinous amide is unique due to its specific functional group, which imparts distinct reactivity and coordination properties. Compared to its analogs, it offers different reactivity patterns, making it valuable in specific catalytic and synthetic applications.
Properties
CAS No. |
41979-47-9 |
|---|---|
Molecular Formula |
C16H20NP |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-diphenylphosphanyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H20NP/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 |
InChI Key |
SYLDOBJLWJSZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


